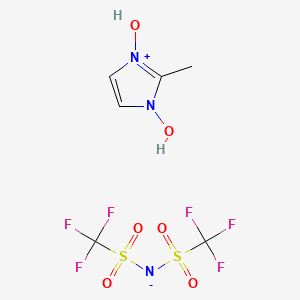
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as (OH)2MeIm-NTF2, is an ionic liquid and NHC precatalyst . Its empirical formula is C6H7F6N3O6S2 and it has a molecular weight of 395.26 .
Molecular Structure Analysis
The molecular structure of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide consists of a cationic 1,3-dihydroxy-2-methylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide . The InChI string isInChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 . Physical And Chemical Properties Analysis
This compound is a liquid with a melting point of 72 °C . It has a molecular weight of 395.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 13, and a rotatable bond count of 2 .Scientific Research Applications
Crystal Structures and Hydrogen Bonding
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide exhibits distinct crystal structures and is involved in complex hydrogen bonding. The crystal structures of this compound, along with similar salts, have been determined, displaying monoclinic and triclinic space groups. These structures are stabilized by various hydrogen bonds, such as N-H···O, O-H···N, and O-H···O. These intricate bonding patterns contribute to the unique properties of these compounds, making them a subject of interest for scientific research (Bentivoglio et al., 2009).
Electrochemical Applications
The compound's derivatives have demonstrated promising applications in electrochemical devices. A notable example includes the use of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in lithium-ion battery electrolytes, which benefits from its large diffusion coefficient and a wide operational temperature range. This signifies the potential of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide derivatives in enhancing the performance and efficiency of energy storage systems (Sundari et al., 2022).
Material Science and Separation Technology
The compound and its variations have been explored for their role in material science and separation technology. For instance, a form of "frozen" ionic liquid based on 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been used for the microextraction of environmental pollutants. The solid-state and ultra-hydrophobicity of this material make it an effective sorbent for capturing and analyzing complex compounds (Pang et al., 2017).
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxy-2-methylimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFGWWOHFMUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746181 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
1215211-93-0 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)

![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
